6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol
Overview
Description
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol is an organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a pyrimidin-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydroxybenzoic acid and pyrimidin-4-ol.
Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the cyclization of 2,3-dihydroxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-4-ol moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated pyrimidin-4-ol derivatives.
Scientific Research Applications
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
Uniqueness
6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol is unique due to its combination of the dihydrobenzo[b][1,4]dioxin moiety with a pyrimidin-4-ol structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-5-8(13-7-14-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDICUMBQBSXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=CC(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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